1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrazole ring substituted with a hydroxy group and a cyclobutyl group, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the cyclobutyl hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one include:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Differing by the presence of a methyl group instead of a cyclobutyl group.
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Differing by the presence of a tert-butyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12N2O2 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(1-cyclobutyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3 |
InChI-Schlüssel |
PGLJJTKIBMMXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C=C1O)C2CCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.